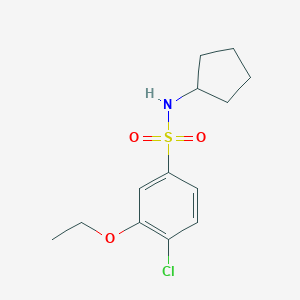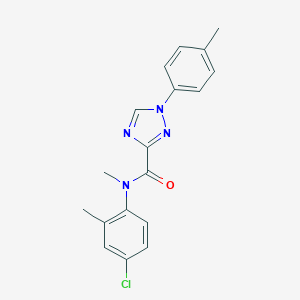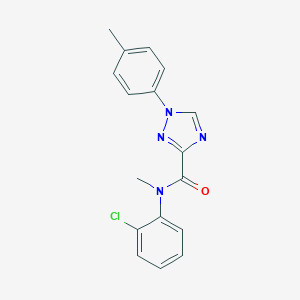
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide (abbreviated as CPES) is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. CPES has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide works by binding to specific targets in the body, such as enzymes or receptors, and altering their activity. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, as mentioned earlier. Additionally, this compound has been found to inhibit the activity of aldosterone synthase, an enzyme involved in the regulation of blood pressure. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide in lab experiments is its specificity for certain targets in the body. This specificity allows researchers to investigate the role of specific biological processes without affecting other processes in the body. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to certain cells in the body, and caution should be taken when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for further research on 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide. One direction is to investigate the potential use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of certain types of cancer cells, and further research could explore its potential as a cancer treatment. Another direction is to investigate the role of this compound in the regulation of blood pressure. This compound has been found to inhibit the activity of aldosterone synthase, and further research could explore its potential as a treatment for hypertension. Finally, future research could investigate the potential use of this compound in the treatment of inflammatory diseases. This compound has been found to have anti-inflammatory effects, and further research could explore its potential as a treatment for diseases such as rheumatoid arthritis.
Synthesemethoden
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with ethyl iodide. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been used in various scientific studies as a tool to investigate the role of specific biological processes. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. This compound has also been used to study the role of the renin-angiotensin-aldosterone system in the regulation of blood pressure.
Eigenschaften
Molekularformel |
C13H18ClNO3S |
|---|---|
Molekulargewicht |
303.81 g/mol |
IUPAC-Name |
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO3S/c1-2-18-13-9-11(7-8-12(13)14)19(16,17)15-10-5-3-4-6-10/h7-10,15H,2-6H2,1H3 |
InChI-Schlüssel |
YSZOPTQDIXZKCY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)
![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)







![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)

![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

